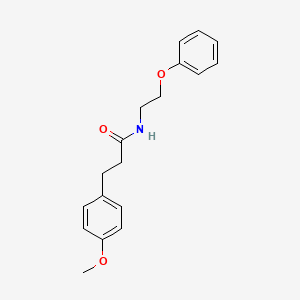![molecular formula C23H20FN5O2S B2998618 1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-38-5](/img/structure/B2998618.png)
1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with the linear formula C23H20FN5O2S . It has a molecular weight of 449.511 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a sulfonyl group, a piperazine ring, a pyrido[1,2-a]benzimidazole group, and a carbonitrile group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 449.511 and a linear formula of C23H20FN5O2S . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Discovery of Phosphodiesterase 1 Inhibitors
A study focused on the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones, which led to the identification of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). These compounds, including a clinical candidate named ITI-214, demonstrated picomolar inhibitory potency for PDE1 and showed excellent selectivity against other PDE families. This investigational drug, currently in Phase I clinical development, is considered for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and other central nervous system disorders (Li et al., 2016).
Synthesis of Antiulcer Agents
Another study reported the synthesis of many 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles, which were tested for anti-secretory, antiulcer, and cytoprotective activities. These compounds were found to be superior to omeprazole in anti-secretory and antiulcer potencies, especially in protecting the gastric mucosa from ethanol-induced damage. Among these, lansoprazole was selected for further development and clinical evaluation (Kubo et al., 1990).
Antimicrobial Activity of Novel Derivatives
Research into phenylsulfonylacetonitrile derivatives, including pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, showed promising in vitro antibacterial and antifungal activities. These novel compounds were synthesized through various reactions and evaluated for their antimicrobial potential (Shaaban, 2008).
Fluorescent Properties of Derivatives
A study on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives from 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile highlighted the fluorescent properties of these compounds. Some were evaluated as fluorescent whitening agents for polyester fibers, showing the diverse applications of such chemical structures in materials science (Rangnekar & Rajadhyaksha, 1986).
Safety And Hazards
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial .
properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c1-16-14-22(29-21-5-3-2-4-20(21)26-23(29)19(16)15-25)27-10-12-28(13-11-27)32(30,31)18-8-6-17(24)7-9-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIAJXIKEDXFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

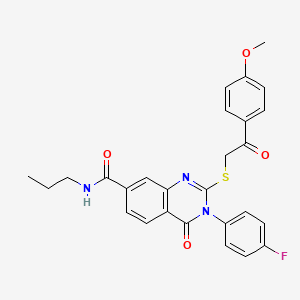
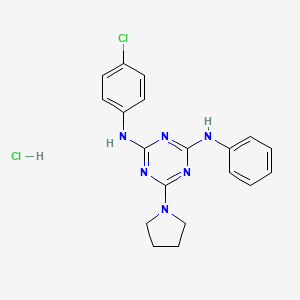
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)
![1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2998545.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)
![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)
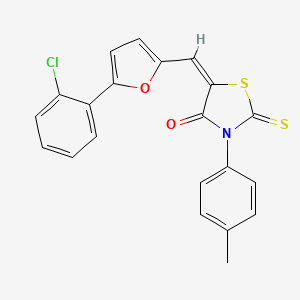
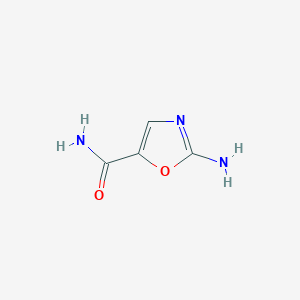
![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)

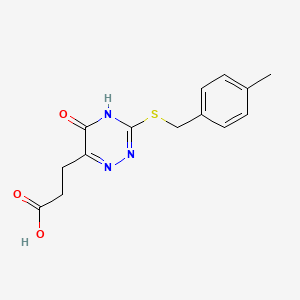
![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)
